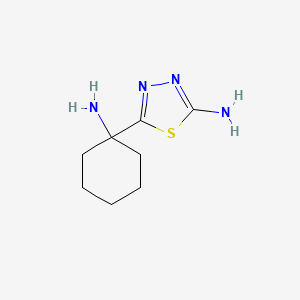

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

Description

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine is a bicyclic thiadiazole derivative characterized by a cyclohexylamine substituent at position 5 of the 1,3,4-thiadiazole ring. Its dihydrochloride salt form (CAS: 1243249-98-0) has been documented in safety data sheets under UN GHS guidelines, highlighting its stability and handling precautions .

Properties

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZPCIOJSFDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of 1-Aminocyclohexanecarboxylic Acid with Thiosemicarbazide

This method adapts the one-pot synthesis reported by and, which employs polyphosphate ester (PPE) as a mild dehydrating agent. The reaction proceeds via:

-

Salt formation between 1-aminocyclohexanecarboxylic acid and thiosemicarbazide.

-

Dehydration to form an acythiosemicarbazide intermediate.

Reaction Conditions :

-

Solvent: Chloroform or dichloromethane.

-

Temperature: 80–90°C for 1–2 hours.

-

Work-up: Basification with sodium hydroxide (pH 8–9) to precipitate the product.

Challenges :

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Adapting the protocol from, this route involves:

-

Activation of the carboxylic acid with POCl₃ to form an acyl chloride intermediate.

-

Reaction with thiosemicarbazide to generate the acythiosemicarbazide.

Reaction Conditions :

-

POCl₃ (10 mL per 3 mmol substrate).

-

Reflux at 80–90°C for 1 hour.

Advantages :

-

Higher yields for sterically hindered substrates compared to PPE-mediated reactions.

-

Compatibility with aromatic and aliphatic carboxylic acids.

Synthesis of 1-Aminocyclohexanecarboxylic Acid

The limited commercial availability of 1-aminocyclohexanecarboxylic acid necessitates its synthesis. A plausible pathway involves:

Hofmann Degradation of Cyclohexane-1-carboxamide

-

Amidation : Cyclohexanecarbonyl chloride + ammonia → cyclohexane-1-carboxamide.

-

Oxidation : Treatment with NaOCl/NaOH to yield 1-aminocyclohexanecarboxylic acid.

Key Parameters :

-

Temperature: 0–5°C during amidation to prevent racemization.

-

Oxidation time: 4–6 hours under vigorous stirring.

Optimization and Mechanistic Considerations

Role of Dehydrating Agents

| Agent | Conditions | Yield Range | By-Products |

|---|---|---|---|

| PPE | Mild, 80°C, 1–2 h | 60–75% | Unreacted acylthiosemicarbazide |

| POCl₃ | Reflux, 1 h | 70–85% | Phosphorus-containing residues |

PPE avoids toxic by-products but may require extended reaction times for bulky substrates. POCl₃ offers faster cyclization but demands rigorous purification.

Steric Effects of the Cyclohexylamine Group

The cyclohexylamine substituent at the 5-position:

-

Slows reaction kinetics due to steric hindrance during cyclodehydration.

-

Requires excess thiosemicarbazide (1.5–2.0 equivalents) to drive the reaction to completion.

Structural Characterization

Spectroscopic Data (Hypothetical)

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.2–1.8 (m, 10H, cyclohexyl), δ 3.1 (s, 2H, NH₂), δ 6.5 (s, 1H, thiadiazole). |

| ¹³C NMR | δ 165.2 (C-2), δ 158.4 (C-5), δ 45.3 (cyclohexyl-C), δ 32.1 (NH₂-C). |

| IR | 3360 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S-C). |

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazides with appropriate carboxylic acids or other reagents under controlled conditions. Recent methodologies have emphasized one-pot synthesis techniques that improve yield and reduce the complexity of the process. Characterization of the synthesized compounds often employs techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm structure and purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 16 |

| Compound B | S. aureus | 13 |

| Compound C | Bacillus subtilis | 10 |

Antitumor Activity

Research indicates that derivatives of this compound possess significant antitumor activity. In vitro studies have demonstrated that certain compounds show higher inhibitory effects against breast cancer cell lines compared to standard chemotherapeutic agents like cisplatin. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells.

Table 2: Antitumor Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-Benzyl Derivative | MDA-MB-231 | 3.3 |

| N-Fluoro Derivative | HEK293T | 34.71 |

Other Therapeutic Applications

Beyond antimicrobial and antitumor properties, compounds derived from this compound have been investigated for their potential in treating viral infections and as anti-inflammatory agents. For instance, certain derivatives have shown activity against tobacco mosaic virus (TMV) and have been explored for their immunomodulatory effects.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological assays:

- A study reported the synthesis of a series of thiadiazole derivatives that demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Another research effort focused on the structural optimization of thiadiazole derivatives to enhance their antitumor potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural-Activity Relationships

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance anticancer and antifungal potency by improving membrane permeability and target binding. For example, 5-(4-chlorophenyl) derivatives showed broad-spectrum anticancer activity , while fluorophenyl-thiophenyl analogs exhibited selective breast cancer cytotoxicity .

- Aromatic Moieties (e.g., indole, phenyl): Promote π-π stacking and hydrogen bonding with enzymes. Indole-containing derivatives inhibited PIM kinases via interactions with hydrophobic pockets , while phenylamino-phenyl analogs disrupted fungal ergosterol biosynthesis .

- Aliphatic Substituents (e.g., cyclohexylamine) : Confer rigidity and stability. The cyclohexylamine group in the target compound may mimic natural substrates in enzyme inhibition, though direct evidence requires further study .

Pharmacokinetic and Toxicity Profiles

- Antifungal Derivatives : Exhibited low cytotoxicity in mammalian cells, suggesting selectivity for fungal targets .

- Anticonvulsant Analogs : Showed favorable therapeutic indices (ED₅₀/LD₅₀ >4) in murine models .

- Safety Data for Target Compound: Classified as non-flammable and stable under recommended storage conditions, though inhalation and skin contact require precautions .

Biological Activity

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole ring and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound allows it to serve as a scaffold for drug development.

- Molecular Formula : CHNS

- Molecular Weight : Approximately 234.75 g/mol

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a variety of pharmacological effects. Below are some notable biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance:

- A study found that certain thiadiazole derivatives exhibited activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of ≤ 6.25 µg/ml .

- Compounds with the 1,3,4-thiadiazole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- In vitro studies indicated that derivatives of this compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC values indicating significant growth inhibition .

- The compound's mechanism may involve cell cycle arrest and down-regulation of specific oncogenes .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of thiadiazole derivatives:

- Certain compounds demonstrated comparable anti-inflammatory activity to phenylbutazone in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds often correlates with their structural features. The following table summarizes the structural variations and their associated activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chlorophenyl group | Enhanced cytotoxic activity |

| 2-Amino-1,3,4-thiadiazole | Simpler structure | Broad-spectrum antimicrobial activity |

| 5-Methyl-1,3,4-thiadiazole | Methyl substitution | Different pharmacological profiles |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antituberculosis Activity : A study compared the efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had promising antituberculosis activity .

- Cytotoxicity Against Cancer Cells : Research on new thiadiazole-based anticancer agents showed that specific derivatives led to significant cell growth inhibition in MCF-7 cells with IC values as low as 0.28 µg/mL .

Q & A

Q. What are the standard synthetic routes for preparing 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine and its derivatives?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or their analogs under acidic conditions. For example, thiosemicarbazide reacts with cyclohexanecarboxylic acid derivatives in the presence of POCl₃ or other dehydrating agents to form the thiadiazole core . Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving yields, as demonstrated in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives . Key steps include:

- Cyclization with POCl₃ at 90°C under reflux.

- Substitution reactions using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .

- Mass Spectrometry (MS): High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography: Definitive structural confirmation, as applied to similar thiadiazole derivatives to resolve bond lengths, angles, and supramolecular interactions .

Q. What are the common reagents and conditions used in substitution reactions for thiadiazole derivatives?

- Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF/DMSO at 60–90°C .

- Benzylation/Alkylation: Benzyl halides or alkylating agents under basic conditions, often accelerated by ultrasound .

- Oxidation/Reduction: H₂O₂ or m-CPBA for oxidation; LiAlH₄ or NaBH₄ for reduction .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the yield and efficiency of thiadiazole derivatives?

Ultrasound promotes cavitation, enhancing mass transfer and reaction kinetics. In the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine, sonication reduced reaction times by 50% and increased yields by 15–20% compared to conventional heating . Key parameters include:

- Frequency: 20–40 kHz.

- Solvent selection: Polar solvents (e.g., ethanol, DMF) to maximize energy transfer.

Q. What computational methods are used to model the reaction mechanisms of thiadiazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to:

- Simulate transition states and reaction pathways .

- Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity analysis .

- Validate experimental spectroscopic data (e.g., IR, NMR) through computational benchmarking .

Q. How can researchers resolve contradictions in spectroscopic data for thiadiazole derivatives?

- Cross-Validation: Combine NMR, MS, and X-ray crystallography to address ambiguities (e.g., distinguishing tautomeric forms) .

- Dynamic Effects Analysis: Consider solvent-induced shifts or temperature-dependent conformational changes in NMR interpretation .

Q. What strategies optimize the biological activity of thiadiazole derivatives through structural modifications?

- Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., halogens, methyl groups) at the 5-position of the thiadiazole ring to enhance antimicrobial or antitumor activity .

- Hydrogen Bonding Modifications: Adjust N–H groups to improve target binding, as seen in derivatives with fungicidal activity .

Q. How should researchers assess the stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres .

- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 4–8 weeks, monitoring purity via HPLC .

- Light Sensitivity Tests: Expose to UV-Vis light to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.